molecular formula C5H12N2O B15259225 3-Methoxy-N-methylpropanimidamide

3-Methoxy-N-methylpropanimidamide

Cat. No.: B15259225
M. Wt: 116.16 g/mol
InChI Key: PJEIPBFGTNMPPM-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylpropanimidamide is a chemical compound with the molecular formula C5H12N2O. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propanimidamide chain, and a methyl group (-CH3) attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylpropanimidamide typically involves the reaction of 3-methoxypropanoic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the imidamide structure. The process can be summarized as follows:

    Starting Materials: 3-methoxypropanoic acid and methylamine.

    Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to remove water and drive the reaction towards imidamide formation.

    Procedure: The 3-methoxypropanoic acid is first converted to its corresponding acid chloride using the dehydrating agent. This intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imidamide to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidamides.

Scientific Research Applications

3-Methoxy-N-methylpropanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N,N-dimethylpropanamide: Similar structure but with an additional methyl group on the nitrogen.

    3-Methoxy-N-methylbenzamide: Contains a benzene ring instead of a propyl chain.

    3-Methoxy-N-methylbutanamide: Similar structure with a butyl chain instead of a propyl chain.

Uniqueness

3-Methoxy-N-methylpropanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the imidamide structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3-methoxy-N'-methylpropanimidamide

InChI

InChI=1S/C5H12N2O/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3,(H2,6,7)

InChI Key

PJEIPBFGTNMPPM-UHFFFAOYSA-N

Canonical SMILES

CN=C(CCOC)N

Origin of Product

United States

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